molecular formula C12H11N7OS2 B492748 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 667913-62-4

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B492748
CAS No.: 667913-62-4
M. Wt: 333.4g/mol
InChI Key: HYSICTNWKQHJGM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 5-amino-1H-1,2,4-triazole core linked via a sulfanyl group to an N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide moiety. Its molecular formula is C₁₁H₁₂N₆O₃S, with a molecular weight of 332.33 g/mol .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c13-10-16-12(18-17-10)21-6-8(20)14-11-15-9(19-22-11)7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,16,17,18)(H,14,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSICTNWKQHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions.

    Coupling of the Rings: The final step involves coupling the triazole and thiadiazole rings through a sulfanyl linkage. This can be achieved by reacting the triazole derivative with a thiadiazole derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives can effectively inhibit the growth of various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL . This suggests that compounds like 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide could be developed into potent antimicrobial agents.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. In vitro studies show that these compounds can reduce the viability of cancer cells significantly. For example, specific derivatives demonstrated higher inhibitory effects against breast cancer cell lines compared to standard treatments like cisplatin . The compound may exhibit similar properties due to its structural analogies with known active compounds.

Antitubercular Activity

Recent findings suggest that certain thiadiazole derivatives possess antitubercular properties. Compounds synthesized from related structures have shown promising results against Mycobacterium tuberculosis, indicating a potential application for this compound in tuberculosis treatment .

Plant Protection

The antimicrobial properties of thiadiazole derivatives extend to agricultural applications where they can be used as fungicides or bactericides. Their ability to inhibit plant pathogens could lead to the development of new agricultural chemicals that enhance crop protection and yield .

Growth Promotion

Some studies suggest that triazole compounds can also act as growth promoters in plants. This dual functionality—acting both as a protective agent and a growth enhancer—highlights the versatility of compounds like this compound in sustainable agriculture practices.

Polymer Chemistry

The unique chemical structure of thiadiazole derivatives allows them to be incorporated into polymer matrices to enhance material properties. Research is ongoing into their use in developing high-performance materials with improved thermal stability and mechanical strength .

Conductive Materials

Thiadiazole-based compounds have been explored for their potential use in electronic materials due to their conductive properties. The incorporation of such compounds into electronic devices could lead to innovations in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Orco Modulation

  • VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Key Difference: Replaces the 5-amino-triazole with a 4-ethyl-5-pyridinyl-triazole and substitutes the thiadiazole with a 4-ethylphenyl group. Activity: Potent agonist of insect odorant receptor co-receptor (Orco), used to study olfactory signaling . SAR Insight: Pyridinyl and ethyl groups enhance Orco activation, while the absence of a thiadiazole reduces selectivity for sulfur-rich biological targets .
  • OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Key Difference: Features a butylphenyl acetamide group and 2-pyridinyl-triazole. Activity: Orco antagonist, demonstrating that minor substituent changes (e.g., pyridine position, alkyl chain length) can invert agonist/antagonist effects .
Compound Core Structure Substituents (R₁/R₂) Biological Activity
Target Compound 5-amino-triazole + thiadiazole R₁: NH₂; R₂: 3-phenyl-thiadiazole Unknown (predicted anti-inflammatory)
VUAA-1 4-ethyl-triazole + pyridine R₁: C₂H₅; R₂: 4-ethylphenyl Orco agonist
OLC-15 4-ethyl-triazole + pyridine R₁: C₂H₅; R₂: 4-butylphenyl Orco antagonist

Anti-Exudative Agents

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides: Key Difference: Replace the thiadiazole with a furan-substituted triazole and use a sulfonyl linker. Activity: Exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting the amino-triazole moiety enhances anti-inflammatory effects . SAR Insight: Sulfonyl groups may improve metabolic stability but reduce bioavailability compared to sulfanyl linkers in the target compound .

Thiadiazole-Containing Analogues

  • 2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: Key Difference: Substitutes the thiadiazole with a chloromethylphenyl group. SAR Insight: Chlorine atoms on the aryl group may enhance lipophilicity and membrane penetration .

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article discusses its biological properties, focusing on antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9N5S2C_{10}H_{9}N_{5}S_{2} with a molecular weight of approximately 301.33 g/mol. The structure features a triazole ring and a thiadiazole moiety which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC10H9N5S2
Molecular Weight301.33 g/mol
CAS Number338751-47-6
Melting Point130 - 133 °C

Antibacterial Activity

Research indicates that derivatives containing triazole and thiadiazole rings exhibit significant antibacterial properties. A study evaluated various compounds against a range of bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound demonstrated promising activity with Minimum Inhibitory Concentration (MIC) values comparable to or better than standard antibiotics like ciprofloxacin.

Case Study:

In a comparative study, a derivative similar to our compound showed an MIC of 4 µg/mL against Mycobacterium smegmatis, outperforming traditional treatments such as streptomycin (MIC = 8 µg/mL) . This suggests that modifications in the triazole structure can enhance antibacterial efficacy.

Antifungal Activity

The compound also exhibits antifungal activity. In vitro tests against common fungal strains revealed effective inhibition. For instance, compounds with similar structures have shown zones of inhibition ranging from 15 mm to 22 mm against Candida albicans and Aspergillus niger at concentrations of 500 µg/disk .

The biological activity of triazole and thiadiazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and cell wall integrity in pathogens. Docking studies suggest that these compounds can bind effectively to bacterial enzymes such as DNA gyrase, disrupting essential cellular processes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the phenyl ring or substitutions on the thiadiazole moiety can significantly influence potency:

  • Substituents on the Phenyl Ring : Variations in electron-donating or withdrawing groups can enhance or reduce activity.
  • Triazole Variants : Different substituents on the triazole ring can alter binding affinities and improve selectivity against specific bacterial strains.

Research Findings

Recent studies have highlighted the potential of combining different heterocycles to create hybrid compounds that exhibit synergistic effects. For example, coupling triazoles with other pharmacophores has shown enhanced antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 (Catalytic Reflux): Reacting 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux (5–6 hours) using KOH as a base ().
  • Route 2 (Zeolite Catalysis): Using pyridine and Zeolite (Y-H) as catalysts under reflux at 150°C for 5 hours ().

Key Variables:

  • Catalyst Choice: Zeolite (Y-H) may enhance regioselectivity compared to KOH.
  • Solvent: Ethanol is preferred for solubility and safety.
  • Reaction Time: Prolonged reflux (>6 hours) risks decomposition of thiol intermediates.

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm sulfur-linked acetamide and triazole/thiadiazole rings ().
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns ().
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) ().
  • IR Spectroscopy: Identifies NH (3200–3400 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) stretches ().

Q. How should researchers evaluate the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Screening: Use MTT assays for antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) ().
  • Anti-inflammatory Models: Assess anti-exudative activity via formalin-induced edema in rats ().
  • Dose Ranges: Start at 10–100 µM (in vitro) or 10–50 mg/kg (in vivo) to establish dose-response curves.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers at -20°C to prevent hydrolysis of the sulfanyl group ().
  • Toxicity Mitigation: Use fume hoods (volatile byproducts like pyridine) and wear nitrile gloves ().
  • Spill Management: Neutralize acidic residues with sodium bicarbonate ().

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity for scale-up?

Methodological Answer:

  • Catalyst Screening: Compare Zeolite (Y-H) with alternative catalysts (e.g., montmorillonite K10) to reduce side reactions ().
  • Solvent-Free Conditions: Test microwave-assisted synthesis to shorten reaction time and minimize solvent waste ().
  • Purification: Use column chromatography (silica gel, hexane:ethyl acetate 3:1) instead of recrystallization for complex mixtures ().

Table 1: Synthesis Optimization Strategies

VariableOption 1Option 2Optimal Choice
CatalystZeolite (Y-H)KOHZeolite (Y-H)
Reaction Time5 hours3 hours5 hours
PurificationRecrystallizationColumn ChromatographyColumn

Q. How do structural modifications (e.g., substituents on the triazole ring) affect biological activity?

Methodological Answer:

  • SAR Strategy: Replace the phenyl group on the thiadiazole ring with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups. Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions ().
  • Activity Trends:
    • Antiproliferative Activity: Bulky substituents (e.g., cycloheptyl) enhance cytotoxicity by improving membrane penetration ().
    • Anti-exudative Activity: Polar groups (e.g., -OH) increase solubility but may reduce bioavailability ().

Q. How can conflicting data between in vitro and in vivo assays be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution using LC-MS/MS to identify bioavailability limitations ().
  • Metabolite Identification: Incubate the compound with liver microsomes to detect inactive metabolites ().
  • Dose Adjustment: Increase in vivo doses if first-pass metabolism is significant ().

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Molecular Docking: Target enzymes like COX-2 or tubulin using AutoDock Vina to predict binding affinity ().
  • Proteomics: Apply 2D gel electrophoresis to identify differentially expressed proteins in treated cells ().
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction ().

Data Contradiction Analysis

Q. Why do antiproliferative activities vary across structurally similar derivatives?

Hypothesis Testing:

  • Lipophilicity vs. Solubility: Derivatives with logP >3.5 may aggregate in aqueous media, reducing apparent activity ().
  • Assay Variability: Standardize cell viability assays (e.g., use same cell passage number and serum batch) ().

Q. How to address discrepancies in anti-inflammatory activity across rodent models?

Resolution Strategy:

  • Model Selection: Compare formalin-induced edema (acute) vs. collagen-induced arthritis (chronic) to assess context-dependent efficacy ().
  • Biomarker Validation: Measure TNF-α and IL-6 levels to confirm mechanistic consistency ().

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